

Ethylparaben CAS number 120-47-8

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Compound of Interest

Compound Name: Ethylparaben

Cat. No.: B3431293

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An In-depth Technical Guide to **Ethylparaben** (CAS: 120-47-8)

Introduction

Ethylparaben (Ethyl 4-hydroxybenzoate) is the ethyl ester of p-hydroxybenzoic acid, belonging to the paraben class of chemicals.^[1] It is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of microorganisms, particularly yeasts and molds.^{[2][3][4]} Its chemical formula is $C_9H_{10}O_3$.^[1] This document provides a comprehensive technical overview of **ethylparaben**, covering its physicochemical properties, mechanisms of action, metabolism, toxicology, and relevant experimental protocols for its analysis and characterization.

Physicochemical Properties

Ethylparaben is a white or colorless crystalline powder under standard conditions.^{[5][6]} It is odorless or almost odorless.^[4] Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[2][5][6]
Molecular Weight	166.17 g/mol	[2][5][6]
Physical State	Solid, colorless crystals or white powder	[5][6]
Melting Point	114-118 °C	[1][2][3][5][7]
Boiling Point	297-298 °C (with decomposition)	[2][3][4][5][7]
Water Solubility	750-855 mg/L	[5]
Solubility in other solvents	Freely soluble in ethanol, methanol, ether, acetone. Slightly soluble in chloroform.	[2][3][7]
Dissociation Constant (pKa)	8.31 - 8.4 (at 20°C)	[5][7]
Log P (Octanol/Water Partition Coefficient)	2.3 - 2.47	[5][8]
Vapor Pressure	9.56E-5 mmHg at 25°C	[5]

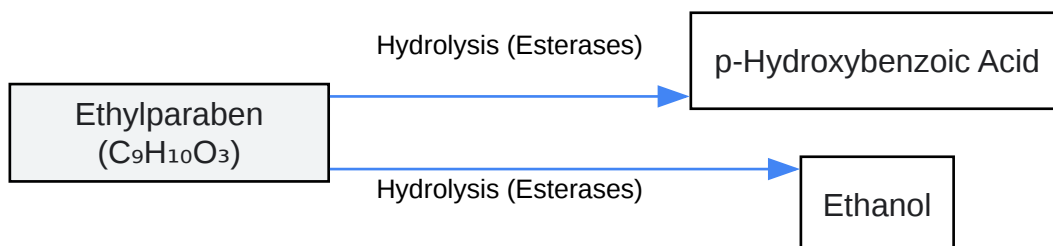
Mechanism of Action and Metabolism

Antimicrobial Mechanism

The primary mechanism of action for **ethylparaben**'s antimicrobial activity is the disruption of microbial cell membrane functions.[2][7] It is proposed that parabens disrupt the lipid bilayer, which alters membrane transport and can lead to the leakage of essential intracellular components, ultimately inhibiting microbial growth or causing cell death.[9] The antimicrobial activity of parabens increases with the length of the alkyl chain; however, this also corresponds to a decrease in water solubility.[4][9] **Ethylparaben** is effective over a wide pH range (4-8) but its efficacy decreases at higher pH levels due to the formation of the less active phenolate anion.[4] It demonstrates greater activity against yeasts and molds compared to bacteria, and is more effective against Gram-positive than Gram-negative bacteria.[4][9]

Metabolism

In biological systems, **ethylparaben** is rapidly metabolized.^[5] The primary metabolic pathway is the hydrolysis of the ester linkage by esterase enzymes, which are present in the skin and liver. This process yields p-hydroxybenzoic acid and ethanol.^{[6][10]} The resulting p-hydroxybenzoic acid is then typically conjugated and excreted.^[6]



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Caption: Metabolic pathway of **ethylparaben** via hydrolysis.

Toxicological Profile

Ethylparaben is generally considered safe for use within regulated limits.^[7] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that **ethylparaben** is safe in cosmetics at concentrations up to 0.8% when combined with other parabens.^[6]

Acute Toxicity

Route	Species	LD50 Value	Reference(s)
Oral	Mouse	3 mg/kg (Note: This value from one source appears unusually low and may be a typo, other sources suggest much lower toxicity)	^[11]
Oral	Rat	>3100 mg/kg bw	^[12]

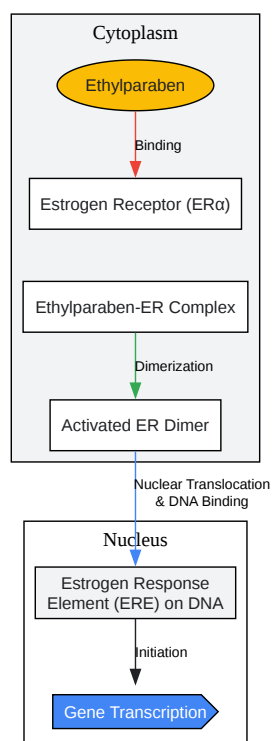
Skin Irritation and Sensitization

In studies on rabbits, **ethylparaben** was found not to be a skin irritant.[12] While parabens can induce allergic contact dermatitis, this occurs mainly in cases of chronic dermatitis or on wounded skin.[7]

Endocrine Disruption Potential

Ethylparaben has been studied for its potential endocrine-disrupting effects, specifically its estrogenic activity. In vitro studies have shown that **ethylparaben** can bind to estrogen receptors (ERs), although its affinity is significantly weaker than that of 17 β -estradiol.[5][12] It demonstrates a selective activation of estrogen receptor β (ER β) over ER α in some assays.[13]

Studies using in vitro transcriptional activation assays (STTA) have confirmed its estrogenic activity, with an EC50 value of 3.2 μ M in one study and a PC20 value of 7.57 x 10⁻⁶ M in another.[5][14] The general consensus is that while **ethylparaben** does possess weak estrogenic activity, its potency is several orders of magnitude lower than endogenous estrogens.[5][12][15]



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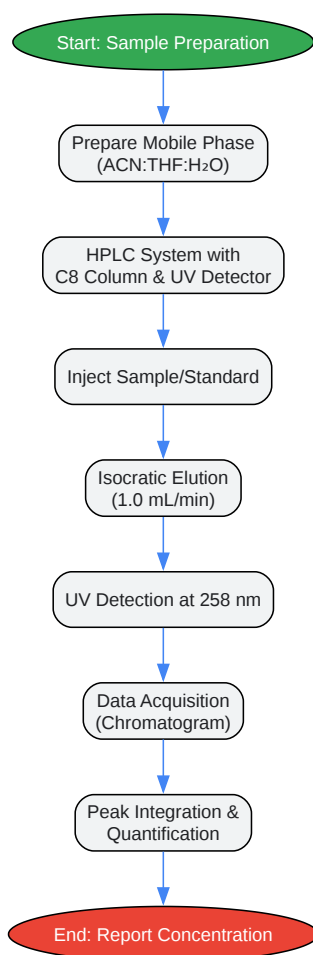
Caption: Potential estrogenic signaling pathway for **ethylparaben**.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated reversed-phase HPLC method for the simultaneous determination of several preservatives, including **ethylparaben**.[\[16\]](#)

- Objective: To quantify the concentration of **ethylparaben** in a sample.
- Methodology:
 - Chromatographic System: A standard HPLC system equipped with a UV detector.
 - Column: Lichrosorb C8 (150×4.6 mm, 5 µm particle size).[\[16\]](#)
 - Mobile Phase: An isocratic mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[\[16\]](#)
 - Flow Rate: 1.0 mL/min.[\[16\]](#)
 - Detection: UV detection at a wavelength of 258 nm.[\[16\]](#)
 - Standard Preparation: Prepare a series of standard solutions of **ethylparaben** in the mobile phase at known concentrations to generate a calibration curve.
 - Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
 - Analysis: Compare the peak area of **ethylparaben** in the sample chromatogram to the calibration curve to determine its concentration.



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Caption: General workflow for **ethylparaben** analysis by HPLC.

Antimicrobial Efficacy Testing (Agar Diffusion Method)

This protocol provides a general methodology to assess the antimicrobial activity of **ethylparaben** against bacteria and fungi.[16]

- Objective: To determine the inhibitory effect of **ethylparaben** on microbial growth.
- Methodology:
 - Media Preparation: Prepare and sterilize appropriate agar growth medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour into sterile Petri dishes.

- Inoculation: Uniformly spread a standardized suspension of the test microorganism (e.g., *Escherichia coli*, *Aspergillus niger*) over the agar surface.
- Sample Application: Prepare solutions of **ethylparaben** at various concentrations. Aseptically place sterile paper discs impregnated with the **ethylparaben** solutions onto the inoculated agar surface. A disc with the solvent alone serves as a negative control.
- Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
- Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone diameter indicates greater antimicrobial activity.

Estrogenic Activity Assay (Stably Transfected Transcriptional Activation - STTA)

This protocol is based on the OECD Test Guideline for in vitro assays to detect estrogen receptor agonist activity.^{[14][17]}

- Objective: To quantify the estrogenic activity of **ethylparaben** by measuring its ability to induce gene transcription via the estrogen receptor.
- Methodology:
 - Cell Line: Use a human cell line (e.g., ER α -HeLa-9903) that is stably transfected with the human estrogen receptor alpha (ER α) and a reporter gene (e.g., luciferase) under the control of estrogen response elements (EREs).^[14]
 - Cell Culture: Culture the cells in a multi-well plate format in a medium free of estrogenic compounds.
 - Exposure: Expose the cells to a range of concentrations of **ethylparaben**. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17 β -estradiol).
 - Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.

- Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
- Analysis: Plot the response (e.g., luminescence) against the log of the concentration of **ethylparaben**. Calculate the PC20 (the concentration that produces 20% of the maximal response of the positive control) or EC50 to quantify its estrogenic potency.^[14]

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